

5-Bromo-2-(trifluoromethyl)isonicotinonitrile

IUPAC name

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Cat. No.: B1399293

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An In-depth Technical Guide to **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**

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This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**. It details the compound's chemical identity, properties, reactivity, synthetic utility, and safety protocols, providing a foundation for its effective application in research and development.

Core Identity and Physicochemical Properties

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. Its structure is characterized by a pyridine ring functionalized with a bromine atom, a trifluoromethyl group, and a nitrile group. The formal IUPAC name for this compound is 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile.^[1]

The strategic placement of these functional groups imparts a unique electronic profile and versatile reactivity, making it a valuable building block for synthesizing more complex molecular architectures. The strongly electron-withdrawing trifluoromethyl and nitrile groups render the pyridine ring electron-deficient, influencing its reactivity and the physicochemical properties of its derivatives.

Table 1: Chemical Identifiers and Physicochemical Properties

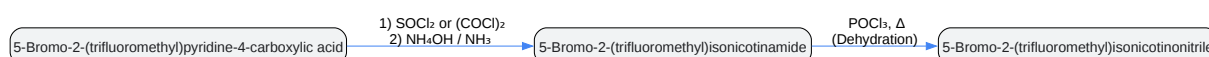
Property	Value	Source(s)
IUPAC Name	5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile	[1]
CAS Number	1070892-04-4	[2]
Molecular Formula	C ₇ H ₂ BrF ₃ N ₂	[2]
Molecular Weight	251.00 g/mol	[2]
Canonical SMILES	<chem>C1=C(C(=CN=C1C(F)(F)F)Br)C#N</chem>	[1]
InChI Key	XBGQKEABZCTRRT-UHFFFAOYSA-N	[1]
Predicted XlogP	2.2	[1]
Appearance	White to off-white powder or crystalline solid (Predicted)	N/A
Melting Point	Not experimentally determined. Related analog 5-Bromo-2-(trifluoromethyl)pyridine melts at 39-44°C. [3]	N/A
Solubility	Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF). Related analog 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is slightly soluble in water but soluble in organic solvents. [4] [5]	N/A
Storage	Store at 4°C, sealed in a dry, well-ventilated place. [2]	N/A

Proposed Synthetic Pathway

While specific literature detailing the synthesis of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile** is not extensively published, a plausible and efficient synthetic route can be devised from commercially available precursors. A common and reliable method for introducing a nitrile group is the dehydration of a primary amide, which can be readily formed from a corresponding carboxylic acid.

The logical precursor is 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 749875-16-9).[6] The synthesis can be envisioned as a two-step process:

- Amidation: The carboxylic acid is converted to the primary amide, 5-bromo-2-(trifluoromethyl)isonicotinamide. This can be achieved using standard peptide coupling reagents or via an acyl chloride intermediate followed by reaction with ammonia.
- Dehydration: The resulting amide is then dehydrated to the target nitrile. A variety of dehydrating agents are effective for this transformation, with phosphorus oxychloride (POCl_3) being a common and cost-effective choice.[7]



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